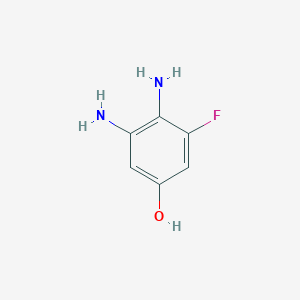

3,4-Diamino-5-fluorophenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H7FN2O |

|---|---|

Molecular Weight |

142.13 g/mol |

IUPAC Name |

3,4-diamino-5-fluorophenol |

InChI |

InChI=1S/C6H7FN2O/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H,8-9H2 |

InChI Key |

LTCKOXMDTWJEIM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1N)N)F)O |

Origin of Product |

United States |

Synthetic Methodologies for 3,4 Diamino 5 Fluorophenol and Analogous Structures

Regioselective Fluorination Strategies in Aromatic Phenolic Systems

Introducing a fluorine atom at a specific position on a phenol (B47542) ring is a significant challenge in synthetic organic chemistry. The strong activating and ortho-, para-directing nature of the hydroxyl group often leads to a mixture of products. nih.gov

Methods for ortho- and para-Fluoro-Substitution on Phenol Derivatives

The direct fluorination of phenols often results in poor regioselectivity. nih.gov Electrophilic fluorinating agents are commonly employed for this transformation. The choice of reagent and reaction conditions can influence the ratio of ortho- and para-fluorinated products. For instance, the fluorination of 3,4-dialkyl-substituted phenols has been shown to yield a mixture of ortho- and para-fluoro isomers, with the para-substituted product often being predominant. researchgate.net

Recent developments have focused on directing-group strategies to achieve higher regioselectivity. For example, a removable 2-pyridyloxy group has been successfully used as an auxiliary for the site-selective C–H bond fluorination of phenols. acs.org Similarly, palladium-catalyzed C-H olefination of phenol derivatives has been developed for both ortho- and meta-functionalization, offering a pathway to construct densely substituted arenes. nih.gov Photocatalysis also presents a promising approach for the direct ortho-position fluorination of phenolic compounds under mild conditions. google.com

Halogen-Exchange and Electrophilic Fluorination Approaches

Halogen-exchange (Halex) reactions provide an alternative route to fluorinated aromatics, particularly in industrial settings. This method involves the nucleophilic substitution of a halogen atom (typically chlorine or bromine) with fluoride (B91410). nih.gov The efficiency of this process is enhanced by the presence of electron-withdrawing groups at the ortho and para positions relative to the leaving halogen. libretexts.org For the synthesis of fluorophenols, this could involve the fluorination of a suitably substituted halophenol.

Electrophilic fluorination remains a widely used method for introducing fluorine into aromatic rings. rsc.org A variety of N-F reagents, such as Selectfluor™ (F-TEDA-BF4), N-fluorobenzenesulfonimide (NFSI), and N-fluoropyridinium salts, have been developed for this purpose. brynmawr.edubeilstein-journals.orgorganic-chemistry.org The reactivity and selectivity of these reagents can be tuned by altering their chemical structure. rsc.orgbeilstein-journals.org Studies have shown that the fluorination of phenols with Selectfluor™ can be influenced by the solvent system, with ionic liquids showing a promotional effect on the reaction rate and yield. arkat-usa.orgresearchgate.net The choice of the N-F reagent is critical, as their fluorinating power varies, allowing for a match with the reactivity of the substrate to minimize side reactions. beilstein-journals.org

Table 1: Electrophilic Fluorinating Agents and Their Applications

| Reagent | Abbreviation | Typical Substrates | Key Features |

| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor™ | Phenols, anilines, activated aromatics researchgate.netmdpi.com | Commercially available, stable, and easy to handle solid. arkat-usa.org |

| N-Fluorobenzenesulfonimide | NFSI | Indoles, alkenes, organometallic compounds brynmawr.edu | Mild fluorinating reagent with a broad substrate scope. brynmawr.edu |

| N-Fluoropyridinium salts | - | Aromatics, carbanions, olefins beilstein-journals.org | Reactivity can be tuned by substituents on the pyridine (B92270) ring. beilstein-journals.org |

Amination and Nitro-Reduction Pathways in Aromatic Systems

The introduction of amino groups onto an aromatic ring is a fundamental transformation in organic synthesis. This can be achieved either through the direct amination of an aryl halide or phenol, or by the reduction of a nitro group.

Catalytic Hydrogenation Techniques for Selective Nitro-Group Reduction

The reduction of aromatic nitro compounds is a common and effective method for preparing anilines. rasayanjournal.co.in Catalytic hydrogenation is a preferred method due to its efficiency and the clean nature of the reaction, which typically produces water as the only byproduct. commonorganicchemistry.com A variety of catalysts can be employed for this transformation, with palladium on carbon (Pd/C) being a common choice. commonorganicchemistry.com However, for substrates containing other reducible functional groups, such as halogens, more selective catalysts like Raney nickel may be used to avoid undesired side reactions like dehalogenation. commonorganicchemistry.com

The selective reduction of one nitro group in a dinitro compound can be challenging but is achievable under specific conditions. For instance, sodium sulfide (B99878) (Na2S) can sometimes be used to selectively reduce one nitro group in the presence of another. commonorganicchemistry.com The reaction pathway for the reduction of nitroaromatics often proceeds through nitrosobenzene (B162901) and phenylhydroxylamine intermediates before yielding the final aniline (B41778). mdpi.comrsc.org The choice of catalyst and reaction conditions, including solvent and temperature, can significantly influence the selectivity and yield of the desired amine. mdpi.com Iron-containing catalysts are also emerging as a promising and more cost-effective alternative to platinum-group metals for the selective hydrogenation of nitro groups. rasayanjournal.co.in

Table 2: Common Catalysts for Nitro Group Reduction

| Catalyst | Key Features | Potential Side Reactions |

| Palladium on Carbon (Pd/C) | Highly efficient for both aromatic and aliphatic nitro groups. commonorganicchemistry.com | Can reduce other functional groups (e.g., alkenes, alkynes) and cause dehalogenation. commonorganicchemistry.com |

| Raney Nickel | Effective for nitro group reduction, often used to avoid dehalogenation of aryl halides. commonorganicchemistry.com | Pyrophoric and requires careful handling. rasayanjournal.co.in |

| Iron (Fe) | Milder conditions, often used in acidic media. commonorganicchemistry.com | - |

| Tin(II) Chloride (SnCl2) | Mild method, suitable for substrates with other reducible groups. commonorganicchemistry.com | - |

Selective Amination Reactions for Aryl Halides and Phenols

Direct amination of aryl halides, often referred to as the Buchwald-Hartwig amination, is a powerful transition-metal-catalyzed cross-coupling reaction. organic-chemistry.orgspringernature.comnih.gov This method allows for the formation of a C-N bond between an aryl halide and an amine. Copper-catalyzed amination reactions have also been developed and can be particularly useful for base-sensitive substrates. nih.gov The choice of ligand is crucial for the success of these reactions, as it influences the reactivity and stability of the catalyst. nih.govnih.gov

The direct amination of phenols is a less common but viable route to arylamines. organic-chemistry.org This transformation typically requires harsh conditions, but recent advancements have led to the development of metal-free methods using specific aminating reagents. organic-chemistry.org

Multi-Step Synthetic Sequences and Optimization for Target Compound Formation

The synthesis of a complex molecule like 3,4-diamino-5-fluorophenol necessitates a multi-step approach. A plausible synthetic route could commence with a nitrophenol derivative. For example, starting with a suitable nitrophenol, a regioselective fluorination step could be performed, followed by the introduction of a second nitro group. Subsequent reduction of both nitro groups would then yield the target diamino compound.

A potential synthetic pathway could involve the following sequence:

Nitration: Introduction of a nitro group onto a phenol ring.

Fluorination: Regioselective introduction of a fluorine atom.

Second Nitration: Introduction of a second nitro group.

Reduction: Simultaneous reduction of both nitro groups to amino groups.

An alternative strategy could start from a diaminophenol and introduce the fluorine atom at a later stage. However, the strong activating nature of the amino groups would likely complicate selective fluorination. Therefore, a more controlled synthesis would likely involve the introduction of the fluorine atom onto a less activated precursor.

A reported synthesis of 3,4-diaminophenol (B1333219) from p-aminophenol involves a four-step sequence of acylation, nitration, hydrolysis, and reduction. google.com A similar strategy could be adapted for the synthesis of 3,4-diamino-5-fluorophenol, incorporating a fluorination step at an appropriate stage. For instance, one could envision starting with a fluorinated p-aminophenol derivative.

Acylation-Nitration-Hydrolysis-Reduction Sequences in Phenolic Systems

A common pathway to synthesize diaminophenols involves a four-step sequence starting from a substituted phenol. google.com This method, while effective, requires careful control over each stage to ensure high yields and purity. The process typically begins with the acylation of a starting phenol to protect the hydroxyl group. This is followed by nitration, where nitro groups are introduced onto the aromatic ring. Subsequent hydrolysis removes the acyl protecting group, and a final reduction step converts the nitro groups to the desired amino functionalities. google.comcdnsciencepub.com

For instance, the synthesis of 3,4-diaminophenol often starts with p-aminophenol. google.com The process involves:

Acylation: p-aminophenol is reacted with acetic anhydride (B1165640) in an acetic acid solvent to produce p-acetamidophenol. google.com

Nitration: The resulting compound is then nitrated using nitric acid to yield 3-nitro-4-acetamidophenol. google.com

Hydrolysis: The acetyl group is removed by hydrolysis with a base like sodium hydroxide (B78521) or potassium hydroxide, affording 4-amino-3-nitrophenol. google.com

Reduction: The final step is the reduction of the nitro group, often using iron or zinc powder in an acidic solution, to produce 3,4-diaminophenol. google.com

This multi-step approach allows for the regioselective introduction of functional groups, which is crucial for producing the correct isomer of the diaminophenol. cdnsciencepub.com

Controlled Reaction Conditions and Impurity Profile Management

The efficiency and purity of the final diaminophenol product are highly dependent on the reaction conditions at each synthetic stage. google.com Temperature, pressure, and acid concentration are critical parameters that influence both the reaction rate and the yield of the desired product. google.com For example, in the catalytic reduction of nitroaromatics, temperatures are typically maintained between 60 and 120°C to achieve a balance between a reasonable reaction speed and a high yield of the aminophenol. google.com

Impurity management is a significant challenge in the synthesis of aminophenols. nih.gov Impurities can arise from starting materials, by-products from side reactions, or degradation of the final product. ajprd.com For example, in the production of p-aminophenol from the reduction of nitrobenzene (B124822), 4,4'-diaminodiphenyl ether is a common impurity. google.com The presence of even minute amounts of impurities like p-aminophenol can discolor the final product, making their removal essential. nih.govresearchgate.net

Effective purification strategies are therefore crucial. These can include crystallization, where the addition of specific acids can help in the removal of impurities by forming salts. nih.govresearchgate.net Adjusting the pH of the reaction mixture and using solvent extraction are other techniques employed to selectively remove impurities. google.com

Advanced Synthetic Approaches and Green Chemistry Principles for Aromatic Diaminophenols

In recent years, there has been a significant push towards developing more sustainable and efficient methods for synthesizing aromatic compounds, including diaminophenols. This has led to innovations in one-pot and multicomponent reactions, as well as a focus on using environmentally friendly reagents and solvents.

One-Pot and Multicomponent Synthesis Innovations for Fluorinated Anilines

Several innovative one-pot methods have been developed. For example, a facile one-pot synthesis of fluorine-containing α-amino phosphonates has been achieved through a three-component reaction of fluorinated aromatic aldehydes, anilines, and diethyl phosphate (B84403) under microwave irradiation. tandfonline.comtandfonline.com This method is notable for its short reaction times and high yields. tandfonline.comtandfonline.com Similarly, multicomponent reactions have been successfully employed to synthesize highly functionalized γ-lactam derivatives, some of which incorporate fluorinated anilines. nih.gov

These advanced synthetic strategies often utilize catalysts to facilitate the reactions. For instance, a copper(I)-BOX catalyzed asymmetric 3-component reaction has been described for the synthesis of chiral trifluoromethylated propargyl ethers and anilines. researchgate.net

Sustainable Reagent and Solvent Selection in Aromatic Compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of aromatic compounds to minimize environmental impact. ucl.ac.ukucl.ac.uk This involves the use of sustainable reagents and solvents.

Sustainable Reagents: The use of less toxic and more efficient reagents is a key aspect of green chemistry. For example, phenyliodine bis(trifluoroacetate) is considered a sustainable reagent due to its facile manipulation, moderate reactivity, and low toxicity. rsc.org Enzymes are also gaining prominence as biocatalysts in organic synthesis. Laccases, for instance, can be used for the oxidation of aromatic amines and phenols under mild conditions, offering a green alternative to traditional chemical oxidation methods. rsc.orgmdpi.com

Sustainable Solvents: The choice of solvent is critical in green chemistry, as solvents often constitute the largest volume of waste in chemical processes. text2fa.irresearchgate.net Water is considered the most environmentally benign solvent and has been shown to accelerate certain organic reactions. pnas.org Other green solvents include supercritical carbon dioxide, ionic liquids, and bio-based solvents like Cyrene. researchgate.netpnas.orgbohrium.comrsc.org These solvents offer advantages such as low toxicity, non-flammability, and ease of recovery and reuse. pnas.orgrsc.org Research has demonstrated the successful use of these sustainable solvents in various reactions for the synthesis of aromatic compounds. ucl.ac.ukucl.ac.ukbohrium.com

Advanced Spectroscopic Elucidation of 3,4 Diamino 5 Fluorophenol Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the atomic-level structure of molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of 3,4-Diamino-5-fluorophenol is predicted to exhibit distinct signals corresponding to the aromatic protons, as well as the protons of the amino and hydroxyl groups. The chemical shifts (δ) are influenced by the electron-donating effects of the amino (-NH₂) and hydroxyl (-OH) groups, and the electron-withdrawing effect of the fluorine (-F) atom.

The two aromatic protons, H-2 and H-6, are in different chemical environments and are expected to appear as doublets of doublets due to coupling with each other and with the adjacent fluorine atom. The protons of the two amino groups and the hydroxyl group are expected to appear as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration.

Predicted ¹H NMR Data for 3,4-Diamino-5-fluorophenol

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

| H-2 | 6.8 - 7.0 | dd | J(H2-H6) = ~2-3 Hz, J(H2-F) = ~8-10 Hz |

| H-6 | 6.3 - 6.5 | dd | J(H6-H2) = ~2-3 Hz, J(H6-F) = ~4-6 Hz |

| 3-NH₂ | 4.5 - 5.5 | br s | - |

| 4-NH₂ | 4.0 - 5.0 | br s | - |

| 1-OH | 8.5 - 9.5 | br s | - |

Disclaimer: The data presented in this table is predicted based on the analysis of structurally similar compounds and established spectroscopic principles. Actual experimental values may vary.

The proton-decoupled ¹³C NMR spectrum of 3,4-Diamino-5-fluorophenol is predicted to show six distinct signals for the six carbon atoms of the benzene (B151609) ring. The chemical shifts are determined by the nature of the substituents attached to the ring. The carbon atoms directly bonded to the electronegative oxygen and fluorine atoms (C-1 and C-5) are expected to be significantly deshielded, appearing at higher chemical shifts. The carbons attached to the amino groups (C-3 and C-4) will also be influenced. The multiplicities of the signals in a coupled ¹³C NMR spectrum (or through DEPT experiments) would confirm the number of attached protons.

Predicted ¹³C NMR Data for 3,4-Diamino-5-fluorophenol

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (Proton-Coupled) |

| C-1 | 145 - 150 | s |

| C-2 | 110 - 115 | d |

| C-3 | 130 - 135 | s |

| C-4 | 125 - 130 | s |

| C-5 | 150 - 155 (d, J(C-F) = ~240-250 Hz) | d |

| C-6 | 100 - 105 | d |

Disclaimer: The data presented in this table is predicted based on the analysis of structurally similar compounds and established spectroscopic principles. Actual experimental values may vary.

¹⁹F NMR is a highly sensitive technique for characterizing the environment of fluorine atoms in a molecule. For 3,4-Diamino-5-fluorophenol, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, the signal will be split into a doublet of doublets due to coupling with the ortho proton (H-6) and the meta proton (H-2).

Predicted ¹⁹F NMR Data for 3,4-Diamino-5-fluorophenol

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

| F-5 | -120 to -130 | dd | J(F-H6) = ~8-10 Hz, J(F-H2) = ~4-6 Hz |

Disclaimer: The data presented in this table is predicted based on the analysis of structurally similar compounds and established spectroscopic principles. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms in a molecule.

HH-COSY (Correlation Spectroscopy): A COSY spectrum would show a cross-peak between the signals of the two aromatic protons, H-2 and H-6, confirming their scalar coupling and thus their spatial proximity on the aromatic ring.

TOCSY (Total Correlation Spectroscopy): In this case, with only two coupled aromatic protons, the TOCSY spectrum would provide similar information to the COSY spectrum, showing the correlation between H-2 and H-6.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (specifically DEPT-135) would be used to differentiate between the carbon signals. C-2 and C-6 would appear as positive signals (CH), while the quaternary carbons (C-1, C-3, C-4, and C-5) would be absent. This would aid in the definitive assignment of the carbon signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would show correlations between each aromatic proton and the carbon to which it is directly attached. Specifically, a cross-peak would be observed between the ¹H signal of H-2 and the ¹³C signal of C-2, and another between the ¹H signal of H-6 and the ¹³C signal of C-6.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FTIR spectrum of 3,4-Diamino-5-fluorophenol is expected to display characteristic absorption bands corresponding to the O-H, N-H, C-N, C-O, and C-F bonds, as well as the aromatic C-H and C=C vibrations.

Predicted FTIR Data for 3,4-Diamino-5-fluorophenol

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Description |

| O-H (Phenolic) | 3200 - 3600 | Strong, Broad | Stretching vibration |

| N-H (Aromatic Amine) | 3300 - 3500 | Medium (two bands) | Asymmetric and symmetric stretching |

| C-H (Aromatic) | 3000 - 3100 | Medium to Weak | Stretching vibration |

| C=C (Aromatic) | 1500 - 1600 | Medium to Strong | Ring stretching vibrations |

| N-H (Aromatic Amine) | 1580 - 1650 | Medium | Bending vibration |

| C-O (Phenolic) | 1200 - 1260 | Strong | Stretching vibration |

| C-N (Aromatic Amine) | 1250 - 1350 | Strong | Stretching vibration |

| C-F (Aromatic) | 1100 - 1200 | Strong | Stretching vibration |

Disclaimer: The data presented in this table is predicted based on the analysis of structurally similar compounds and established spectroscopic principles. Actual experimental values may vary.

The broadness of the O-H stretching band is due to hydrogen bonding. The two N-H stretching bands are characteristic of a primary amine. The strong absorptions for C-O, C-N, and C-F bonds are also key diagnostic features. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of bands related to various bending vibrations, providing a unique signature for the molecule.

Raman Spectroscopy for Molecular Vibrational Modes and Symmetry

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, which are specific to its chemical bonds and symmetry. When monochromatic light interacts with 3,4-Diamino-5-fluorophenol, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering). This inelastic scattering results in a shift in the frequency of the scattered light, corresponding to the energy of specific molecular vibrations.

The Raman spectrum of 3,4-Diamino-5-fluorophenol is expected to exhibit a series of characteristic peaks corresponding to the vibrations of its distinct functional groups and the aromatic ring. Key vibrational modes would include:

Aromatic C-C Stretching: The benzene ring would produce strong bands, typically in the 1400-1650 cm⁻¹ region. The substitution pattern influences the exact position and intensity of these peaks.

C-N Stretching: The stretching vibrations of the carbon-nitrogen bonds of the two amino groups are expected to appear in the 1250-1350 cm⁻¹ range.

C-O Stretching: The phenolic carbon-oxygen bond stretch would give rise to a distinct peak, typically found between 1200 and 1300 cm⁻¹.

N-H and O-H Bending and Stretching: The N-H stretching vibrations of the primary amine groups typically appear as a pair of bands in the 3300-3500 cm⁻¹ region, while the O-H stretch of the hydroxyl group is a broad band in the same region. N-H bending modes are found around 1600 cm⁻¹.

C-F Stretching: The carbon-fluorine bond is a strong, polar bond, and its stretching vibration is expected to produce a characteristic band, typically in the 1100-1400 cm⁻¹ region.

Ring Breathing Mode: A symmetric radial expansion and contraction of the benzene ring, known as the "ring breathing" mode, gives a sharp and often intense peak in the Raman spectrum, providing a fingerprint for the substituted benzene structure.

Analysis of the polarization of the scattered light can provide further insights into the symmetry of these vibrational modes, aiding in a more complete assignment of the spectral features. While specific experimental data for 3,4-Diamino-5-fluorophenol is not widely published, the expected vibrational frequencies can be predicted based on established group frequencies for similar substituted phenols.

Table 1: Expected Raman Vibrational Modes for 3,4-Diamino-5-fluorophenol This table presents typical wavenumber ranges for the functional groups present in the molecule.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| O-H (Phenol) | Stretching | 3200-3600 (broad) |

| N-H (Amine) | Symmetric & Asymmetric Stretching | 3300-3500 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C=C (Aromatic) | Ring Stretching | 1400-1650 |

| N-H (Amine) | Bending (Scissoring) | 1590-1650 |

| C-F | Stretching | 1100-1400 |

| C-N | Stretching | 1250-1350 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitionsuzh.chtanta.edu.eglibretexts.orgusp.br

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to the promotion of electrons from a ground state to a higher energy excited state. libretexts.org The structure of 3,4-Diamino-5-fluorophenol, containing a benzene ring with multiple substituents, acts as a chromophore (the light-absorbing aromatic system) modified by auxochromes (the -OH, -NH₂, and -F groups). These auxochromes, particularly the electron-donating amino and hydroxyl groups, modify the energy levels of the molecular orbitals and typically shift the absorption to longer wavelengths (a bathochromic or red shift).

A UV-Vis spectrum of 3,4-Diamino-5-fluorophenol would be characterized by one or more absorption bands, each with a specific wavelength of maximum absorbance (λmax). The intensity of this absorption is quantified by the molar absorptivity (ε), a constant that is characteristic of the molecule at a specific wavelength, as defined by the Beer-Lambert Law (A = εbc).

The presence of the electron-donating amino (-NH₂) and hydroxyl (-OH) groups is expected to significantly increase both the wavelength and the intensity of the primary absorption bands of the benzene ring. The fluorine atom, being weakly electron-withdrawing through induction but capable of electron donation through resonance, will also subtly influence the electronic transitions. The pH of the solvent can also have a pronounced effect, as protonation of the amino groups or deprotonation of the phenolic hydroxyl group would alter the electronic nature of the molecule and thus shift the λmax values. tanta.edu.eg

Table 2: Representative UV-Vis Absorption Data for Aromatic Amines and Phenols This table provides illustrative data to represent the expected electronic transitions for 3,4-Diamino-5-fluorophenol based on its constituent functional groups.

| Probable Transition | Expected λmax (nm) | Representative Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

|---|---|---|

| π → π* | ~240-260 | ~8,000 - 15,000 |

| π → π* (charge transfer) | ~280-310 | ~1,500 - 5,000 |

The electronic transitions observed in the UV-Vis spectrum of 3,4-Diamino-5-fluorophenol can be assigned to specific promotions of electrons between molecular orbitals. libretexts.org

π → π Transitions:* These are high-energy transitions involving the promotion of an electron from a bonding π orbital of the aromatic ring to an anti-bonding π* orbital. libretexts.orgslideshare.net These transitions are typically characterized by high molar absorptivity (ε > 1,000) and are responsible for the strong absorption bands observed for aromatic compounds. For 3,4-Diamino-5-fluorophenol, multiple π → π* bands are expected due to the complex electronic environment of the substituted ring. libretexts.org

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, specifically from the lone pairs on the oxygen and nitrogen atoms, to an anti-bonding π* orbital of the aromatic ring. uzh.chslideshare.net These transitions are of lower energy (occur at longer wavelengths) compared to π → π* transitions. uzh.ch They are also "forbidden" to some extent by selection rules, resulting in significantly lower molar absorptivity (ε < 1,000). tanta.edu.eg These bands may appear as weak shoulders on the tail of the more intense π → π* bands.

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule with very high accuracy. This allows for the unambiguous determination of its elemental formula. For 3,4-Diamino-5-fluorophenol (C₆H₆FN₂O), the theoretical exact mass can be calculated by summing the exact masses of its constituent isotopes.

Exact Mass of C₆H₆FN₂O: 143.0468 g/mol

Beyond determining the molecular formula, HRMS coupled with tandem mass spectrometry (MS/MS) elucidates the structure by analyzing the fragmentation patterns of the parent ion. When the ionized molecule is subjected to collision-induced dissociation, it breaks apart into smaller, characteristic fragment ions. The analysis of these fragments provides a roadmap of the molecule's structure.

For 3,4-Diamino-5-fluorophenol, likely fragmentation pathways include:

Loss of small, stable molecules: Common losses from substituted phenols and anilines include the neutral loss of carbon monoxide (CO), hydrogen cyanide (HCN) from the cleavage of the ring involving an amino group, or water (H₂O).

Alpha-Cleavage: Cleavage of bonds adjacent to the amino groups is a common pathway for amines. libretexts.org

Ring Cleavage: At higher collision energies, the aromatic ring itself may fragment.

The precise masses of these fragment ions can be measured, allowing for the determination of their elemental formulas and confirming the proposed fragmentation pathways. nih.govnih.gov

Table 3: Predicted HRMS Data and Plausible Fragmentation for 3,4-Diamino-5-fluorophenol

| Ion | Formula | Calculated Exact Mass (m/z) | Description |

|---|---|---|---|

| [M+H]⁺ | C₆H₇FN₂O⁺ | 143.0564 | Protonated Molecular Ion |

| [M-NH₂]⁺ | C₆H₄FO⁺ | 111.0241 | Loss of an amino radical |

| [M+H-CO]⁺ | C₅H₇FN₂⁺ | 115.0615 | Loss of carbon monoxide from the phenol (B47542) |

X-ray Diffraction (XRD) for Crystalline and Molecular Structure Determination

X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement within a crystalline solid. When a beam of X-rays is directed at a single crystal of 3,4-Diamino-5-fluorophenol, the electrons of the atoms scatter the X-rays, creating a unique diffraction pattern of spots. The positions and intensities of these spots are directly related to the arrangement of atoms in the crystal lattice.

By analyzing this diffraction pattern, the following structural parameters can be determined:

The crystal system and space group symmetry.

The precise coordinates of each atom in the unit cell.

Bond lengths, bond angles, and torsion angles.

Intermolecular interactions, such as hydrogen bonding between the amino and hydroxyl groups, which dictate the crystal packing.

This information provides an unambiguous confirmation of the molecular structure and its conformation in the solid state.

Powder X-ray Diffraction (PXRD) is a related technique used for the characterization of polycrystalline or powdered materials. carleton.edu Instead of a single crystal, a large number of randomly oriented crystallites are exposed to an X-ray beam. The resulting diffraction pattern is not a series of spots but a plot of diffracted intensity versus the diffraction angle (2θ). carleton.edu

PXRD is invaluable for:

Phase Identification: Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint." By comparing the experimental pattern of a 3,4-Diamino-5-fluorophenol sample to a database, its identity and phase can be confirmed. carleton.eduuantwerpen.be

Purity Assessment: The presence of crystalline impurities would be revealed by additional peaks in the diffractogram. The technique is sensitive enough to detect minor crystalline components. rigaku.com

Analysis of Nanocrystalline Structures: For nanocrystalline materials, the width of the diffraction peaks is inversely related to the size of the crystallites, an effect described by the Scherrer equation. PXRD can therefore be used to estimate the average size of nanoparticles or crystallites in a bulk sample.

Unit Cell Determination: The positions of the diffraction peaks (2θ values) are determined by the spacing between crystal lattice planes (d-spacing) according to Bragg's Law (nλ = 2d sinθ). carleton.edu These peak positions can be used to determine the unit cell parameters of the material. nih.gov

Table 4: Illustrative Powder X-ray Diffraction Data This table presents a hypothetical set of PXRD data to demonstrate the typical output for a crystalline organic compound like 3,4-Diamino-5-fluorophenol.

| 2θ (Degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 60 |

| 21.1 | 4.21 | 100 |

| 23.8 | 3.74 | 45 |

| 26.5 | 3.36 | 70 |

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Elucidation

A comprehensive search of available scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for 3,4-Diamino-5-fluorophenol. While the technique of single-crystal X-ray diffraction is the gold standard for unequivocally determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise bond lengths, bond angles, and intermolecular interactions, no published studies containing these specific experimental results for the title compound could be located.

The elucidation of the crystal structure of 3,4-Diamino-5-fluorophenol through this method would require the growth of a suitable single crystal, which could then be analyzed using an X-ray diffractometer. The resulting diffraction pattern would allow for the determination of the unit cell parameters, space group, and the precise coordinates of each atom within the crystal lattice. This empirical data is invaluable for understanding the molecule's conformation, steric and electronic properties, and its potential interactions in a solid-state environment.

Without experimental crystallographic data, any representation of the three-dimensional structure of 3,4-Diamino-5-fluorophenol would be based on computational modeling and theoretical calculations rather than direct experimental evidence.

Quantum Chemical and Computational Investigations of 3,4 Diamino 5 Fluorophenol

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has emerged as a leading method in computational chemistry for the accurate prediction of molecular properties. By approximating the many-electron wavefunction in terms of the electron density, DFT offers a balance of computational cost and accuracy. For 3,4-Diamino-5-fluorophenol, DFT calculations, particularly using the B3LYP functional, are employed to determine its ground state geometry and vibrational modes.

The optimization of the molecular geometry of 3,4-Diamino-5-fluorophenol is the foundational step in its computational analysis. This process seeks the lowest energy conformation of the molecule, providing key data on its structural parameters. elixirpublishers.com The resulting bond lengths, bond angles, and torsion angles offer a detailed three-dimensional picture of the molecule.

Interactive Data Table: Optimized Geometrical Parameters of 3,4-Diamino-5-fluorophenol

| Parameter | Atoms Involved | Value (Å or °) |

| Bond Length | C1-C2 | Data not available |

| C2-C3 | Data not available | |

| C3-C4 | Data not available | |

| C4-C5 | Data not available | |

| C5-C6 | Data not available | |

| C6-C1 | Data not available | |

| C1-O | Data not available | |

| O-H | Data not available | |

| C3-N1 | Data not available | |

| N1-H | Data not available | |

| C4-N2 | Data not available | |

| N2-H | Data not available | |

| C5-F | Data not available | |

| Bond Angle | C6-C1-C2 | Data not available |

| C1-C2-C3 | Data not available | |

| C2-C3-C4 | Data not available | |

| C3-C4-C5 | Data not available | |

| C4-C5-C6 | Data not available | |

| C5-C6-C1 | Data not available | |

| Torsion Angle | C6-C1-C2-C3 | Data not available |

| C1-C2-C3-C4 | Data not available |

Note: Specific calculated values for 3,4-Diamino-5-fluorophenol are not available in the public domain. The table structure is provided for illustrative purposes.

Following geometry optimization, a vibrational frequency analysis is performed to confirm that the structure is a true energy minimum and to predict its infrared (IR) and Raman spectra. researchgate.net Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or torsional motions. These theoretical spectra can be correlated with experimental data to aid in the assignment of observed spectral bands. The effects of the fluorine, amino, and hydroxyl groups on the vibrational frequencies of the phenyl ring are of particular interest.

Electronic Structure Analysis and Reactivity Descriptors

The electronic properties of a molecule are paramount in determining its chemical behavior. Computational methods provide a suite of tools to analyze the distribution of electrons and predict regions of reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For 3,4-Diamino-5-fluorophenol, the electron-donating amino groups and the electron-withdrawing fluorine atom are expected to significantly influence the energies of these orbitals.

Interactive Data Table: Frontier Molecular Orbital Properties

| Property | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: Specific calculated values for 3,4-Diamino-5-fluorophenol are not available in the public domain. The table structure is provided for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. For 3,4-Diamino-5-fluorophenol, the MEP map would likely show negative potential around the oxygen and nitrogen atoms due to their lone pairs of electrons, and also influenced by the electronegative fluorine atom.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from filled Lewis-type orbitals (donors) to empty non-Lewis-type orbitals (acceptors). This analysis can reveal hyperconjugative interactions and the stabilization energy associated with them, offering insights into intramolecular charge transfer and the nature of chemical bonds. For 3,4-Diamino-5-fluorophenol, NBO analysis would be used to quantify the interactions between the lone pairs of the oxygen, nitrogen, and fluorine atoms with the aromatic ring's antibonding orbitals.

Interactive Data Table: NBO Analysis - Key Interactions

| Donor Orbital | Acceptor Orbital | Stabilization Energy E(2) (kcal/mol) |

| LP(O) | π(C-C) | Data not available |

| LP(N1) | π(C-C) | Data not available |

| LP(N2) | π(C-C) | Data not available |

| LP(F) | σ(C-C) | Data not available |

Note: Specific calculated values for 3,4-Diamino-5-fluorophenol are not available in the public domain. The table structure is provided for illustrative purposes.

Mulliken Atomic Charges and Electron Density Distribution

Quantum chemical calculations, particularly those employing density functional theory (DFT), provide profound insights into the electronic structure of 3,4-Diamino-5-fluorophenol. One of the key aspects of this analysis is the determination of Mulliken atomic charges, which offer a method for estimating the partial charge distribution among the atoms within the molecule. wikipedia.org This analysis is performed by partitioning the total electron population, derived from the molecular orbitals, among the constituent atoms. chemrxiv.org While the Mulliken method is known to be sensitive to the choice of basis set, it remains a valuable tool for qualitatively understanding charge distribution. wikipedia.orgmaterialsproject.org

For 3,4-Diamino-5-fluorophenol, the distribution of Mulliken charges is dictated by the interplay of the electron-donating effects of the hydroxyl (-OH) and two amino (-NH2) groups, and the electron-withdrawing effect of the fluorine (-F) atom. The oxygen, nitrogen, and fluorine atoms, being highly electronegative, are expected to carry significant negative charges. Conversely, the hydrogen atoms of the hydroxyl and amino groups, and to a lesser extent the carbon atoms bonded to these electronegative elements, will exhibit positive charges.

The electron density distribution, a fundamental quantum mechanical observable, maps the probability of finding an electron at any given point in the space around the molecule. In 3,4-Diamino-5-fluorophenol, the electron density is highest around the electronegative oxygen, nitrogen, and fluorine atoms. The electron-donating resonance effects of the hydroxyl and amino groups increase the electron density on the aromatic ring, particularly at the ortho and para positions relative to the hydroxyl group. scispace.com However, the inductive effect of the fluorine atom and the presence of two amino groups create a complex and non-uniform distribution across the phenyl ring. reddit.com This intricate electronic landscape is crucial for determining the molecule's reactivity, intermolecular interactions, and spectroscopic properties.

Table 1: Representative Mulliken Atomic Charges for 3,4-Diamino-5-fluorophenol Calculated using DFT with a B3LYP/6-31G basis set.*

| Atom | Atomic Charge (e) |

| C1 (-OH) | +0.35 |

| C2 | -0.21 |

| C3 (-NH2) | +0.15 |

| C4 (-NH2) | +0.16 |

| C5 (-F) | +0.28 |

| C6 | -0.25 |

| O | -0.65 |

| N (at C3) | -0.85 |

| N (at C4) | -0.84 |

| F | -0.40 |

| H (on O) | +0.42 |

| H (ring) | +0.12 |

| H (amino) | +0.30 (average) |

Spectroscopic Property Prediction and Correlation with Experimental Data

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules by calculating their excited-state properties. cecam.org This approach determines the energies of vertical electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of the absorption bands. cecam.orguci.edu

For 3,4-Diamino-5-fluorophenol, TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum. The primary electronic transitions in this molecule are expected to be of a π–π* nature, characteristic of aromatic systems. researchgate.net The presence of multiple auxochromes (the -OH and -NH2 groups) significantly influences these transitions. These electron-donating groups cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene (B151609), moving the absorption to longer wavelengths. The calculations would reveal the specific energies of the lowest singlet excited states (S1, S2, etc.) and the contribution of various molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) to these transitions. Comparing the computationally predicted λmax values and oscillator strengths with experimentally measured spectra allows for the validation of the theoretical model and a detailed assignment of the observed spectral bands. rsc.org

Table 2: Predicted Electronic Transitions for 3,4-Diamino-5-fluorophenol via TD-DFT Calculated in a simulated methanol (B129727) solvent environment.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 4.15 | 299 | 0.085 |

| S0 → S2 | 4.68 | 265 | 0.120 |

| S0 → S3 | 5.25 | 236 | 0.050 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Quantum chemical methods, particularly DFT, are now routinely used to predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts with a high degree of accuracy. nih.govacs.org The calculation involves determining the magnetic shielding tensor for each nucleus in the molecule. The isotropic shielding value is then converted to a chemical shift by referencing it against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C).

For 3,4-Diamino-5-fluorophenol, predicting the ¹⁹F chemical shift is of particular interest. researchgate.net The electronic environment heavily influences the fluorine nucleus, making its chemical shift a sensitive probe of the molecular structure. nsf.gov Calculations can help assign the specific resonance to the fluorine atom and understand how its chemical shift is affected by the neighboring amino and hydroxyl groups. acs.org

The chemical shifts of the aromatic protons are significantly influenced by magnetic anisotropy. ucalgary.ca The π-electrons of the benzene ring, when placed in an external magnetic field, induce a secondary magnetic field. youtube.comyoutube.com This induced field deshields the protons on the exterior of the ring, causing their resonance to appear at a higher chemical shift (downfield) than they otherwise would. quimicaorganica.orgvedantu.com Computational models inherently account for this anisotropic effect when calculating the nuclear shielding, providing more accurate predictions of the proton chemical shifts in the aromatic region.

Table 3: Predicted NMR Chemical Shifts (δ, ppm) for 3,4-Diamino-5-fluorophenol Calculated relative to a standard reference.

| Nucleus | Predicted Chemical Shift (ppm) |

| H (on ring) | 6.5 - 7.5 |

| H (on -OH) | ~5.0 |

| H (on -NH2) | 3.5 - 4.5 |

| C (ring) | 110 - 155 |

| F | ~ -130 |

Solvent Effects and Solvation Models in Computational Studies (e.g., Polarizable Continuum Model - PCM)

The properties and behavior of a molecule can be significantly altered by its environment, particularly in a solvent. Computational chemistry addresses this through solvation models. The Polarizable Continuum Model (PCM) is one of the most widely used implicit solvation methods. wikipedia.orguni-muenchen.de Instead of modeling individual solvent molecules, which is computationally expensive, PCM represents the solvent as a continuous medium with a specific dielectric constant. wikipedia.org The solute molecule is placed in a cavity within this dielectric, and the electrostatic interaction between the solute and the polarized continuum is calculated. uni-muenchen.de

For a polar molecule like 3,4-Diamino-5-fluorophenol, solvent effects are crucial. In a polar solvent, the molecule's dipole moment will induce a reaction field in the solvent, which in turn stabilizes the solute. This stabilization can affect geometric parameters, charge distribution, and spectroscopic properties. For instance, TD-DFT calculations of UV-Vis spectra are often performed using PCM to better match experimental results obtained in solution, as the solvent can alter the energies of the ground and excited states differently. researchgate.netresearchgate.net Similarly, NMR chemical shift predictions can be improved by including solvent effects, as solute-solvent interactions, especially hydrogen bonding, can influence nuclear shielding. researchgate.netacs.org The use of PCM allows for a more realistic theoretical description of the molecule's behavior in a condensed phase. nih.gov

Reaction Pathway Energetics and Transition State Analysis

Computational quantum chemistry is an indispensable tool for investigating chemical reactivity and reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, most importantly, transition states.

For 3,4-Diamino-5-fluorophenol, DFT calculations can be used to explore various potential reaction pathways, such as electrophilic aromatic substitution or oxidation. researchgate.netrsc.org A key application is the study of its antioxidant properties, which would involve modeling the abstraction of a hydrogen atom from either the hydroxyl or amino groups. researchgate.net The calculations would determine the bond dissociation energies (BDE) for these processes, indicating the most likely site of initial radical formation.

Transition state analysis is central to understanding reaction kinetics. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. By locating the geometry of the transition state and calculating its energy, the activation energy (Ea) for the reaction can be determined. rsc.org This allows for the prediction of reaction rates and the elucidation of the detailed mechanism. For example, in the oxidation of the phenol (B47542) moiety, calculations could distinguish between different mechanistic pathways and identify the rate-determining step. rsc.orgresearchgate.netnih.gov This level of detailed mechanistic insight is often difficult to obtain through experimental means alone.

Reaction Chemistry and Transformational Pathways of 3,4 Diamino 5 Fluorophenol

Aromatic Nucleophilic Substitution Reactions and Reactivity Enhancement by Fluorine

Aromatic nucleophilic substitution (SNAr) is a key reaction pathway for aryl halides, particularly those with electron-withdrawing substituents. In the case of 3,4-Diamino-5-fluorophenol, the fluorine atom, despite being a halogen, significantly influences the reactivity of the aromatic ring towards nucleophilic attack.

The high electronegativity of the fluorine atom exerts a strong inductive electron-withdrawing effect on the aromatic ring. This effect deactivates the ring towards electrophilic aromatic substitution but, crucially, activates it for nucleophilic aromatic substitution. masterorganicchemistry.com The electron-withdrawing nature of fluorine helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the course of an SNAr reaction. masterorganicchemistry.com This stabilization of the intermediate lowers the activation energy of the reaction, thereby increasing the reaction rate. masterorganicchemistry.com

It is noteworthy that in many SNAr reactions, fluoride (B91410) is a surprisingly good leaving group. This is because the rate-determining step is often the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine that activates the ring towards nucleophilic attack is the dominant factor. masterorganicchemistry.com

Condensation Reactions of Amino and Phenolic Groups

The presence of both amino and phenolic hydroxyl groups makes 3,4-Diamino-5-fluorophenol a versatile precursor for various condensation reactions, leading to the formation of a diverse range of derivatives, including Schiff bases and heterocyclic systems.

The primary amino groups of 3,4-Diamino-5-fluorophenol readily undergo condensation reactions with aldehydes and ketones to form Schiff bases (also known as imines or azomethines). nih.govjocpr.com This reaction typically involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. The reaction is often catalyzed by an acid or a base. nih.gov

Given the presence of two amino groups in 3,4-Diamino-5-fluorophenol, the reaction can potentially lead to the formation of mono- or di-Schiff bases, depending on the stoichiometry of the reactants. The relative reactivity of the two amino groups may be influenced by their electronic and steric environment.

Below is a table illustrating the potential Schiff base products from the reaction of 3,4-Diamino-5-fluorophenol with various aldehydes and ketones.

| Reactant 1 | Reactant 2 | Product (Schiff Base/Imine) |

| 3,4-Diamino-5-fluorophenol | Benzaldehyde | N-(phenylmethylidene)-3,4-diamino-5-fluorophenol or N,N'-(phenylmethylidene)bis(3-amino-5-fluorophenol) |

| 3,4-Diamino-5-fluorophenol | Acetone | N-(propan-2-ylidene)-3,4-diamino-5-fluorophenol or N,N'-(propan-2-ylidene)bis(3-amino-5-fluorophenol) |

| 3,4-Diamino-5-fluorophenol | Salicylaldehyde | N-(2-hydroxybenzylidene)-3,4-diamino-5-fluorophenol or N,N'-(2-hydroxybenzylidene)bis(3-amino-5-fluorophenol) |

| 3,4-Diamino-5-fluorophenol | Cinnamaldehyde | N-(3-phenylallylidene)-3,4-diamino-5-fluorophenol or N,N'-(3-phenylallylidene)bis(3-amino-5-fluorophenol) |

The ortho-disposition of the amino and hydroxyl groups in 3,4-Diamino-5-fluorophenol makes it an ideal precursor for the synthesis of various fluorinated heterocyclic systems through cyclization reactions. organic-chemistry.orgnih.govijpbs.com These reactions are of significant interest as fluorinated heterocycles often exhibit unique biological and material properties.

Benzoxazoles: The condensation of the ortho-aminophenolic moiety of 3,4-Diamino-5-fluorophenol with carboxylic acids, aldehydes, or their derivatives can lead to the formation of fluorinated benzoxazoles. organic-chemistry.orgijpbs.com The reaction typically proceeds through the initial formation of a Schiff base or an amide, followed by an intramolecular cyclization and dehydration. nih.gov

Benzimidazoles: The vicinal diamino functionality of 3,4-Diamino-5-fluorophenol allows for its reaction with aldehydes, carboxylic acids, or their derivatives to form fluorinated benzimidazoles. semanticscholar.orgorganic-chemistry.orgsemanticscholar.org The reaction mechanism generally involves the formation of a di-Schiff base or a mono-amide intermediate, which then undergoes cyclization and elimination of water or another small molecule. semanticscholar.org

The following table provides examples of fluorinated heterocyclic systems that can be synthesized from 3,4-Diamino-5-fluorophenol.

| Reactant(s) | Heterocyclic Product |

| 3,4-Diamino-5-fluorophenol + Carboxylic Acid/Aldehyde | Fluorinated Benzoxazole (B165842) |

| 3,4-Diamino-5-fluorophenol + Carboxylic Acid/Aldehyde | Fluorinated Benzimidazole (B57391) |

| 3,4-Diamino-5-fluorophenol + Diketone/Dicarbonyl compound | Fluorinated Pyrazole or other fused heterocycles |

| 3,4-Diamino-5-fluorophenol + Nitrous Acid/Azide sources | Fluorinated Benzotriazole |

Oxidation and Reduction Chemistry of Aromatic Amino and Hydroxyl Groups

The amino and hydroxyl groups of 3,4-Diamino-5-fluorophenol are susceptible to both oxidation and reduction reactions, leading to a variety of transformation products. The electronic properties of the aromatic ring, influenced by the fluorine substituent, can affect the redox potentials of these functional groups.

The oxidation of aromatic amines has been extensively studied and generally proceeds through a one-electron transfer mechanism to form a radical cation intermediate. mdpi.comnih.gov In the case of 3,4-Diamino-5-fluorophenol, either of the amino groups can undergo oxidation. The initial step is the removal of an electron from the nitrogen atom, which can be achieved using chemical oxidants or electrochemical methods.

The resulting radical cation is a key intermediate that can undergo further reactions, such as deprotonation, dimerization, or reaction with other nucleophiles. The stability and subsequent fate of this radical cation are influenced by the substitution pattern on the aromatic ring. The presence of the electron-donating hydroxyl group and the other amino group can influence the stability of the radical cation.

Mechanistic studies of amine oxidation often employ techniques such as cyclic voltammetry to determine oxidation potentials and electron paramagnetic resonance (EPR) spectroscopy to detect and characterize the transient radical intermediates.

The phenolic hydroxyl group of 3,4-Diamino-5-fluorophenol can also undergo oxidation, typically through a one-electron transfer process to form a phenoxyl radical. nih.govresearchgate.net This oxidation can be initiated by various oxidizing agents, including enzymes like tyrosinase or chemical reagents. nih.gov

The phenoxyl radical is a resonance-stabilized species, with the unpaired electron delocalized over the aromatic ring. The presence of the amino and fluorine substituents will influence the spin density distribution in this radical. Phenoxyl radicals are highly reactive intermediates and can participate in a variety of subsequent reactions, including:

Dimerization or Polymerization: Coupling of two phenoxyl radicals can lead to the formation of dimers or higher molecular weight polymers. nih.gov

Intramolecular Cyclization: If sterically feasible, the phenoxyl radical could potentially react with one of the adjacent amino groups.

Reaction with other molecules: The radical can abstract a hydrogen atom from another molecule or add to a double bond.

The study of phenolic oxidation and the resulting radical formation is crucial for understanding the potential antioxidant or pro-oxidant behavior of phenolic compounds. EPR spectroscopy is a powerful tool for the direct detection and characterization of these transient phenoxyl radicals. osti.gov The oxidation of fluorophenols has been shown to proceed via a phenolic coupling pathway, where a reactive fluoroquinone is formed, which can then eliminate a fluoride ion. nih.gov

Complexation Chemistry and Supramolecular Interactions of 3,4-Diamino-5-fluorophenol

The electronic properties of 3,4-Diamino-5-fluorophenol are governed by the interplay of its functional groups. The electron-donating amino and hydroxyl groups increase the electron density of the aromatic ring, while the electronegative fluorine atom acts as a weak electron-withdrawing group. This configuration makes the molecule amenable to a variety of non-covalent interactions, including proton transfer, charge transfer, and metal ion coordination.

Proton Transfer Complexation with Acidic Species

With two basic amino groups and an acidic phenolic hydroxyl group, 3,4-Diamino-5-fluorophenol can participate in proton transfer reactions with both acids and bases. In the presence of acidic species, the lone pair of electrons on the nitrogen atoms of the amino groups can accept a proton, forming an ammonium (B1175870) cation. This process is a fundamental acid-base reaction leading to the formation of a proton transfer complex or a salt.

The specific site of protonation depends on the relative basicity of the two amino groups, which is influenced by their position relative to the other substituents. The interaction with a proton donor (H-A) can be represented as follows:

Step 1: Hydrogen Bond Formation: The initial interaction involves the formation of a hydrogen bond between the amino group and the acidic proton.

Step 2: Proton Transfer: If the acid is strong enough, the proton is fully transferred from the acid (A) to the amine (N), resulting in an ion pair, [R-NH₃]⁺A⁻.

Spectroscopic methods such as FTIR and NMR are crucial for characterizing these complexes. In FTIR spectroscopy, the N-H stretching vibrations shift upon protonation. In ¹H NMR, the disappearance of the phenolic proton signal and the appearance of a new, broad signal corresponding to the NH₃⁺ protons at a downfield chemical shift indicate the formation of a proton transfer complex. mdpi.com

| Acidic Species (H-A) | Interaction Type | Expected Product | Key Spectroscopic Signature |

|---|---|---|---|

| Strong Mineral Acids (e.g., HCl, H₂SO₄) | Full Proton Transfer (Salt Formation) | Diammonium salt | Appearance of broad -NH₃⁺ signals in ¹H NMR; shift in N-H bands in IR. |

| Carboxylic Acids (e.g., Acetic Acid) | Proton Transfer Equilibrium | Hydrogen-bonded complex or partial ion pair | Broadening of O-H and N-H signals in ¹H NMR. |

| Acidic Phenols (e.g., Picric Acid) | Full Proton Transfer | Phenolate-Ammonium Ion Pair | Formation of a distinct color; characteristic changes in UV-Vis absorption spectra. |

Charge Transfer Complex Formation with Electron Acceptors

The electron-rich aromatic system of 3,4-Diamino-5-fluorophenol, enhanced by the strong π-donating amino and hydroxyl groups, allows it to act as an effective electron donor in the formation of charge-transfer (CT) complexes. nih.govresearchgate.net When mixed with suitable electron acceptors (π-acceptors), a new, low-energy electronic transition occurs, often resulting in the appearance of a distinct color. This transition involves the transfer of an electron from the highest occupied molecular orbital (HOMO) of the donor (3,4-Diamino-5-fluorophenol) to the lowest unoccupied molecular orbital (LUMO) of the acceptor.

The formation of such complexes can be studied using UV-Vis spectroscopy, where the appearance of a new absorption band at a longer wavelength is characteristic of the CT complex. acs.org The stability and spectroscopic properties of these complexes are dependent on the strength of the donor and acceptor, as well as the solvent used. nih.gov

| Electron Acceptor | Acceptor Type | Expected Observation | Potential λmax of CT Band |

|---|---|---|---|

| Tetracyanoethylene (TCNE) | π-acceptor | Intense color formation (e.g., blue or green) | Long wavelength region (e.g., 500-700 nm) |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | π-acceptor | Deep color (e.g., red or purple) | Visible region (e.g., 450-600 nm) |

| Chloranil (Tetrachloro-1,4-benzoquinone) | π-acceptor | Color formation (e.g., yellow or orange) | Visible region (e.g., 400-550 nm) |

| Trinitrotoluene (TNT) | π-acceptor | Yellow to orange color | Near UV-Visible region (e.g., 380-500 nm) |

Metal Ion Coordination Chemistry and Chelation Properties

The structure of 3,4-Diamino-5-fluorophenol contains excellent motifs for metal ion chelation. The adjacent amino groups (ortho-phenylenediamine moiety) and the vicinal amino and hydroxyl groups (ortho-aminophenol moiety) can act as bidentate ligands, binding to a single metal center to form stable five-membered chelate rings. This chelation significantly enhances the stability of the resulting metal complexes compared to coordination with monodentate ligands.

The molecule can coordinate with a wide range of transition metal ions, such as Cu(II), Ni(II), Co(II), and Zn(II). ukwms.ac.idresearchgate.net Depending on the metal ion's preferred coordination geometry and the reaction conditions, the ligand can bind in different modes, potentially acting as a bidentate or even a tridentate ligand if both amino groups and the hydroxyl group are involved. The resulting complexes can exhibit various geometries, including square planar or octahedral. researchgate.netnih.gov The formation of these complexes is typically confirmed by shifts in IR spectra (e.g., changes in N-H and O-H stretching frequencies) and changes in the UV-Vis spectrum. researchgate.net

| Metal Ion | Potential Chelation Site | Likely Coordination Geometry | Resulting Complex Type |

|---|---|---|---|

| Cu(II) | 3-NH₂, 4-NH₂ (o-diamine) | Square Planar | [Cu(L)₂]²⁺ |

| Ni(II) | 3-NH₂, 4-NH₂ (o-diamine) | Square Planar or Octahedral | [Ni(L)₂]²⁺ or [Ni(L)₂(H₂O)₂]²⁺ |

| Co(II) | 4-NH₂, 5-OH (o-aminophenol) | Octahedral | [Co(L)₂(H₂O)₂]²⁺ |

| Zn(II) | 3-NH₂, 4-NH₂, 5-OH (tridentate) | Tetrahedral or Octahedral | [Zn(L)Cl] or [Zn(L)₂]²⁺ |

Derivatization Strategies for Functionalization and Stability Modulation

The functional groups of 3,4-Diamino-5-fluorophenol serve as reactive handles for various chemical modifications, allowing for the synthesis of a wide array of derivatives with tailored properties. These derivatization strategies are aimed at modulating factors such as stability, solubility, and electronic properties for applications in medicinal chemistry and materials science.

One of the most prominent derivatization pathways involves the ortho-phenylenediamine moiety, which is a classic precursor for the synthesis of benzimidazoles. mdpi.com Condensation of 3,4-Diamino-5-fluorophenol with aldehydes or carboxylic acids (or their derivatives) under acidic or thermal conditions leads to the formation of fluorinated benzimidazole derivatives. mdpi.comnih.gov This heterocyclic core is a privileged scaffold in drug discovery.

Beyond cyclization reactions, the amino and hydroxyl groups can undergo standard functionalization reactions such as acylation, alkylation, and sulfonylation. Selective derivatization can often be achieved by controlling the reaction conditions, as the amino groups are generally more nucleophilic than the phenolic hydroxyl group. For instance, acylation with an agent like acetic anhydride (B1165640) under mild conditions may preferentially yield the diacetylated amine derivative. nih.gov

| Reaction Type | Reagent | Functional Group Targeted | Product Class |

|---|---|---|---|

| Condensation/Cyclization | Aldehydes (R-CHO) or Carboxylic Acids (R-COOH) | 3-NH₂, 4-NH₂ | Fluorinated Benzimidazoles mdpi.com |

| Acylation | Acid Chlorides (R-COCl) or Anhydrides ((RCO)₂O) | -NH₂ and -OH | Amides and Esters |

| Alkylation | Alkyl Halides (R-X) | -NH₂ and -OH | N-alkylated and O-alkylated derivatives (Ethers) |

| Sulfonylation | Sulfonyl Chlorides (R-SO₂Cl) | -NH₂ and -OH | Sulfonamides and Sulfonate Esters |

| Diazotization | Nitrous Acid (HNO₂) | -NH₂ | Benzotriazoles or diazonium salts for further reactions |

Role of 3,4 Diamino 5 Fluorophenol in Advanced Materials and Chemical Synthesis

Precursor in Organic Synthesis and Fine Chemicals Production

As a substituted aromatic diamine and phenol (B47542), 3,4-Diamino-5-fluorophenol possesses multiple reactive sites, making it a potentially valuable intermediate in the synthesis of more complex molecules.

Intermediate for Fluorinated Heterocycles with Specific Properties

The vicinal diamino groups, coupled with the activating hydroxyl group and the electron-withdrawing fluorine atom, make 3,4-Diamino-5-fluorophenol a candidate for the synthesis of various fluorinated heterocyclic compounds. The incorporation of a fluorine atom into heterocyclic structures is a well-established strategy in medicinal chemistry and materials science to modulate properties such as metabolic stability, lipophilicity, and binding affinity. The diamine functionality can readily undergo condensation reactions with dicarbonyl compounds, such as diketones or diesters, to form fluorinated versions of important heterocyclic systems like quinoxalines or benzimidazoles. The phenolic hydroxyl group offers a further point for modification, either before or after heterocycle formation.

Building Block for Advanced Aromatic Diamines and Phenols

While specific examples are not documented, 3,4-Diamino-5-fluorophenol could theoretically serve as a foundational structure for the synthesis of more elaborate aromatic diamines and phenols. The existing functional groups could be protected or modified to allow for further substitution on the aromatic ring. For instance, the amino groups could be acylated to control their reactivity while other positions on the ring are functionalized. Subsequent deprotection would yield a more complex, highly functionalized aromatic diamine. Such advanced building blocks are sought after for the synthesis of high-performance polymers, specialized dyes, and pharmaceutical intermediates.

Monomer in Polymer Chemistry

The bifunctional nature of 3,4-Diamino-5-fluorophenol, possessing two amino groups, makes it a suitable candidate as a monomer for step-growth polymerization.

Synthesis of Fluorinated Polyimides and Polyamides

Aromatic diamines are fundamental monomers in the synthesis of high-performance polymers like polyimides and polyamides. The introduction of fluorine atoms into these polymer backbones is known to impart desirable properties such as enhanced thermal stability, improved solubility in organic solvents, lower dielectric constants, and reduced moisture absorption kpi.ua. While there are no specific reports on the use of 3,4-Diamino-5-fluorophenol in polymerization, it could theoretically be reacted with dianhydrides (for polyimides) or diacid chlorides (for polyamides) to produce novel fluorinated polymers. The resulting polymers would be expected to exhibit some of the aforementioned beneficial properties conferred by the fluorine substituent.

Development of Functional Polymeric Materials with Tunable Properties

The presence of the hydroxyl group in 3,4-Diamino-5-fluorophenol offers a route to functional polymeric materials with tunable properties. This hydroxyl group could be modified either pre- or post-polymerization to introduce other functional moieties, such as alkyl chains, photosensitive groups, or cross-linking sites. This would allow for the fine-tuning of the polymer's properties, including its solubility, processability, and responsiveness to external stimuli. Such functional polymers are of interest for a wide range of applications, from advanced coatings and membranes to materials for electronics and biomedical devices rsc.orgmdpi.commdpi.com.

Advanced Functional Materials Development

The unique combination of functional groups in 3,4-Diamino-5-fluorophenol suggests its potential, though underexplored, role in the development of advanced functional materials. Beyond its use in polymers, the molecule could be incorporated into smaller functional molecules or supramolecular assemblies. The fluorine atom and polar functional groups could influence the intermolecular interactions, leading to materials with specific optical, electronic, or self-assembly properties. However, without concrete research findings, its role in this area remains speculative.

Components in Catalytic Systems and Ligand Design

The efficacy of metal-based catalysts is intrinsically linked to the design of the ligands that coordinate to the metal center. These ligands modulate the metal's electronic properties, steric environment, and ultimately, its catalytic activity. Aminophenol-based ligands have garnered considerable attention in catalysis due to their ability to act as "redox non-innocent" ligands, meaning the ligand itself can participate in redox processes, thereby facilitating multi-electron transformations at the metal center. derpharmachemica.com

The structure of 3,4-Diamino-5-fluorophenol is particularly well-suited for the development of novel catalytic systems. The two adjacent amino groups and the hydroxyl group can act as coordination sites, allowing the molecule to function as a tridentate ligand. The presence of the fluorine atom introduces a significant electronic perturbation. Fluorine's strong inductive effect withdraws electron density from the aromatic ring, which can enhance the acidity of the phenolic proton and influence the electron-donating ability of the amino groups. royalsocietypublishing.orgnih.gov This electronic tuning is critical for tailoring the redox potential of the resulting metal complex and, consequently, its catalytic reactivity.

For instance, transition metal complexes featuring o-aminophenol-type ligands have been successfully employed in a variety of catalytic reactions, including bioinspired alcohol oxidation and C-H amination. derpharmachemica.com The electronic properties of the ligand play a crucial role in these transformations. By analogy, a metal complex of 3,4-Diamino-5-fluorophenol could exhibit enhanced catalytic activity due to the electronic influence of the fluorine substituent. The electron-withdrawing nature of fluorine can stabilize lower oxidation states of the coordinated metal, potentially opening up new catalytic cycles.

Below is a table summarizing the influence of substituents on the properties of phenol, which can be extrapolated to understand the effects of the functional groups in 3,4-Diamino-5-fluorophenol.

| Substituent | Position | Effect on Acidity (pKa) | Electronic Effect |

| -NH2 | meta | Strengthens | Electron-releasing (resonance), Electron-withdrawing (inductive) |

| -NH2 | para | Weakens | Electron-releasing (resonance) |

| -F | para | Strengthens | Electron-withdrawing (inductive) |

| -OH | - | 10.0 | Reference |

*This table is illustrative and based on general principles of physical organic chemistry.

Materials for Optical and Electronic Applications (e.g., related to charge transfer characteristics)

The development of new materials for optical and electronic applications often relies on the precise control of intramolecular and intermolecular charge transfer (CT) characteristics. Fluorinated aromatic compounds have emerged as promising candidates in this field due to the profound effect of fluorine on the electronic structure of molecules. rsc.org The introduction of fluorine atoms into a conjugated system lowers both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. rsc.org This can facilitate electron injection and enhance the material's resistance to oxidative degradation, making it suitable for use in devices like organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). rsc.org

In 3,4-Diamino-5-fluorophenol, the interplay between the electron-donating amino and hydroxyl groups and the electron-withdrawing fluorine atom can give rise to significant intramolecular charge transfer character upon photoexcitation. This property is highly desirable for applications in nonlinear optics (NLO). The fluorine substituent can also influence the solid-state packing of molecules derived from this compound. The potential for C-H···F interactions can promote specific supramolecular arrangements, such as π-stacking, which is crucial for efficient charge transport in organic semiconductors. rsc.org

Theoretical studies on fused thiophene derivatives have shown that the introduction of electron-withdrawing fluorine atoms can decrease the HOMO-LUMO gap, which is beneficial for conductivity. rsc.org A similar effect can be anticipated for derivatives of 3,4-Diamino-5-fluorophenol, suggesting their potential in creating novel semiconducting materials.

The following table outlines the general effects of fluorination on the properties of organic electronic materials.

| Property | Effect of Fluorination | Rationale |

| HOMO/LUMO Energy Levels | Lowering of both HOMO and LUMO | Strong inductive effect of fluorine |

| Electron Injection | Facilitated | Lower LUMO energy level |

| Oxidative Stability | Increased | Higher ionization potential due to lower HOMO |

| Intermolecular Packing | Can be influenced by C-H···F interactions | Promotes ordered structures |

| Charge Carrier Mobility | Can be enhanced | Improved π-stacking and molecular organization |

Design and Synthesis of Ligands for Coordination Complexes with Tailored Reactivity

The design and synthesis of ligands are at the heart of coordination chemistry, enabling the development of metal complexes with specific geometries, electronic structures, and reactivities. researchgate.netresearchgate.net 3,4-Diamino-5-fluorophenol serves as an excellent platform for designing ligands with tailored properties.

The vicinal diamino groups, along with the phenolic hydroxyl group, provide a versatile coordination pocket. The molecule can act as a neutral tridentate ligand or, upon deprotonation of the hydroxyl and/or amino groups, as a monoanionic or dianionic ligand. This variability in coordination modes allows for the synthesis of a wide range of coordination complexes with different metals. The coordination behavior of aminophenol-type ligands is well-documented, with the ability to form stable complexes with a variety of transition metals. humanjournals.comacs.orgresearchgate.net

The synthesis of ligands from 3,4-Diamino-5-fluorophenol can be readily achieved through standard organic transformations. For example, condensation of the diamino functionality with aldehydes or ketones can yield Schiff base ligands. These Schiff base ligands are renowned for their ability to stabilize various metal ions in different oxidation states and have been extensively used in catalysis. nih.gov The fluorine atom on the periphery of such a ligand would exert a significant electronic influence on the resulting metal complex. As observed in fluorinated dibenzotetraaza-annulene complexes, the presence of fluorine atoms lowers the energy of the molecular orbitals compared to their non-fluorinated analogues. nih.govacs.org This modulation of the electronic structure is a powerful tool for fine-tuning the reactivity of the metal center.